4-Chloro-2-fluoropyridin-3-amine 4-Chloro-2-fluoropyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17813543
InChI: InChI=1S/C5H4ClFN2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2
SMILES:
Molecular Formula: C5H4ClFN2
Molecular Weight: 146.55 g/mol

4-Chloro-2-fluoropyridin-3-amine

CAS No.:

Cat. No.: VC17813543

Molecular Formula: C5H4ClFN2

Molecular Weight: 146.55 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-fluoropyridin-3-amine -

Specification

Molecular Formula C5H4ClFN2
Molecular Weight 146.55 g/mol
IUPAC Name 4-chloro-2-fluoropyridin-3-amine
Standard InChI InChI=1S/C5H4ClFN2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2
Standard InChI Key RPZGLTCCQINGGI-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=C1Cl)N)F

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-3-fluoropyridin-4-amine is a heteroaromatic compound with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol . Its IUPAC name reflects the positions of substituents on the pyridine ring: a chlorine atom at position 2, a fluorine atom at position 3, and an amine group at position 4. The canonical SMILES representation NC₁=C(F)C(Cl)=NC=C₁ confirms this arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1227577-03-8
Molecular FormulaC₅H₄ClFN₂
Molecular Weight146.55 g/mol
Purity≥95%
Melting PointNot reported-
Boiling PointNot reported-
DensityNot reported-

The compound’s structure confers unique electronic properties due to the electron-withdrawing effects of chlorine and fluorine, which polarize the aromatic ring and enhance reactivity at the amine site.

Synthesis and Industrial-Scale Production

Laboratory-Scale Synthesis

The most validated synthesis route involves deprotection of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate using trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Procedure:

  • Deprotection: TFA (5 mL) is added to a solution of tert-butyl carbamate (1.9 g, 7.7 mmol) in DCM (10 mL) and stirred at 20°C for 5 hours .

  • Purification: The mixture is concentrated under reduced pressure, and the residue is purified via column chromatography (NH₂ cartridge, 0–10% methanol in DCM) to yield the title compound as a beige solid (0.96 g, 94% yield) .

Key Reaction Conditions:

  • Temperature: Ambient (20°C)

  • Solvent: Dichloromethane

  • Catalyst: None required

Characterization Data:

  • NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 5.4 Hz, 1H), 6.60 (t, J = 5.8 Hz, 1H), 4.38 (br s, 2H) .

Industrial Production

Industrial methods prioritize scalability and cost-efficiency, often employing continuous flow reactors to optimize residence time and solvent use. While specific protocols are proprietary, the core deprotection strategy remains consistent, with yields exceeding 90% under optimized conditions .

Applications in Pharmaceutical Research

Role in Drug Discovery

This compound serves as a key intermediate in synthesizing TGF-β inhibitors and thrombin antagonists, which are critical for modulating cell proliferation and coagulation pathways. For example:

  • TGF-β Inhibitors: Used in fibrotic disease therapeutics to block aberrant signaling pathways.

  • Thrombin Inhibitors: Applied in anticoagulant therapies to prevent thrombotic events.

Mechanistic Insights

Comparative Analysis with Structural Analogs

Table 2: Comparison with Halogenated Pyridine Derivatives

CompoundSubstituentsKey Applications
2-Chloro-3-fluoropyridin-4-amineCl (C2), F (C3), NH₂ (C4)TGF-β/thrombin inhibition
2-Chloro-4-fluoropyridin-3-amineCl (C2), F (C4), NH₂ (C3)Limited reported uses
3-Chloro-2-fluoropyridin-4-amineCl (C3), F (C2), NH₂ (C4)Not well characterized

The positional isomerism profoundly affects biological activity; the 2-chloro-3-fluoro configuration optimizes steric and electronic interactions with target enzymes.

Future Directions and Research Gaps

  • Pharmacokinetic Studies: Systematic evaluation of bioavailability and metabolic stability in preclinical models.

  • Target Optimization: Structure-activity relationship (SAR) studies to refine inhibitor selectivity.

  • Green Chemistry: Developing solvent-free or catalytic methods to enhance sustainability.

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